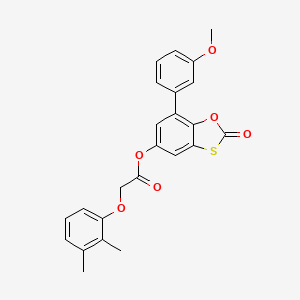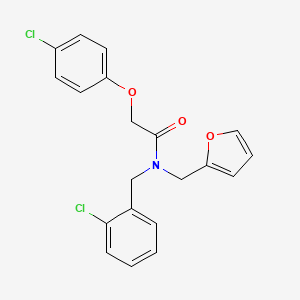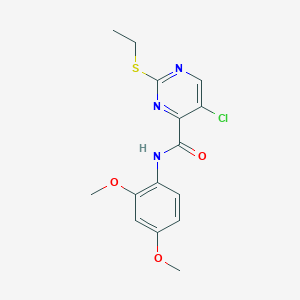![molecular formula C21H25Cl2NO5S B14994325 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B14994325.png)
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide is a synthetic organic compound It is characterized by its complex molecular structure, which includes a benzamide core substituted with butoxy, dichloro, dioxidotetrahydrothiophen, and methylfuran groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide typically involves multi-step organic reactions. The process may include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an appropriate amine.
Substitution Reactions: Introduction of butoxy and dichloro groups through electrophilic aromatic substitution.
Formation of the Dioxidotetrahydrothiophen Group: This may involve the oxidation of a tetrahydrothiophene derivative.
Attachment of the Methylfuran Group: This can be achieved through a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the dioxidotetrahydrothiophen group.
Reduction: Reduction reactions could potentially occur at the carbonyl group of the benzamide core.
Substitution: The aromatic rings in the compound may undergo further substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide may have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biochemical pathways or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological tool.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways or metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-butoxy-3,5-dichlorobenzamide: Lacks the dioxidotetrahydrothiophen and methylfuran groups.
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the butoxy and methylfuran groups.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide: Lacks the butoxy and dichloro groups.
Uniqueness
The unique combination of functional groups in 4-butoxy-3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide may confer distinct chemical and biological properties, making it valuable for specific applications that similar compounds cannot fulfill.
Propriétés
Formule moléculaire |
C21H25Cl2NO5S |
|---|---|
Poids moléculaire |
474.4 g/mol |
Nom IUPAC |
4-butoxy-3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide |
InChI |
InChI=1S/C21H25Cl2NO5S/c1-3-4-8-28-20-18(22)10-15(11-19(20)23)21(25)24(12-17-6-5-14(2)29-17)16-7-9-30(26,27)13-16/h5-6,10-11,16H,3-4,7-9,12-13H2,1-2H3 |
Clé InChI |
YSZVSAWUFYMGEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC=C(O2)C)C3CCS(=O)(=O)C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-(3-ethoxypropyl)-11-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B14994250.png)
![2-(4-methoxybenzyl)-1-[2-(2-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B14994255.png)

![N-[(4-Chlorophenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]propanamide](/img/structure/B14994273.png)
![N-(4-methoxyphenyl)-3-{[(5-methyl-1-benzofuran-3-yl)acetyl]amino}-1-benzofuran-2-carboxamide](/img/structure/B14994293.png)
![5-chloro-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B14994297.png)
![N-(2-{1-[2-(2,6-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B14994304.png)
![N-(2-{1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B14994311.png)
![Ethyl 4-[(2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-D]pyrimidin-2-YL]sulfanyl}acetyl)amino]benzoate](/img/structure/B14994317.png)
![4-chloro-N-{2-[(4-fluorophenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B14994322.png)
![N-(2,5-dimethoxyphenyl)-3-[(2,5-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B14994326.png)

![Ethyl 1-[7-chloro-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-yl]piperidine-4-carboxylate](/img/structure/B14994335.png)
